molecular formula C6H4BrFN2O2 B1283004 2-Bromo-6-fluoro-4-nitroaniline CAS No. 455-58-3

2-Bromo-6-fluoro-4-nitroaniline

Cat. No.: B1283004
CAS No.: 455-58-3
M. Wt: 235.01 g/mol
InChI Key: YAQFGXYPGJATMT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-fluoro-4-nitroaniline is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-nitroaniline
  • 2-Bromo-5-fluoro-4-nitroaniline
  • 2-Bromo-4-nitroaniline

Comparison: 2-Bromo-6-fluoro-4-nitroaniline is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement can result in different chemical reactivity and physical properties compared to its analogs. For instance, the presence of the fluorine atom at the 6-position can influence the compound’s electron density and steric effects, making it distinct in its reactivity and applications .

Properties

IUPAC Name

2-bromo-6-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQFGXYPGJATMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558689
Record name 2-Bromo-6-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-58-3
Record name 2-Bromo-6-fluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitro-phenylamine (12 g, 77 mmol) in AcOH (50 mL) was added Br2 (3.9 mL, 77 mmol) dropwise at 0° C. The mixture was stirred at 20° C. for 3 h. The reaction mixture was basified with sat. aq. NaHCO3, and extracted with EtOAc (100 mL×3). The combined organics were dried over anhydrous Na2SO4 and evaporated under vacuum to give 2-bromo-6-fluoro-4-nitro-phenylamine (18 g, 97%). 1H NMR (400 MHz, CDCl3) δ 8.22 (m, 1H), 7.90 (dd, J=2.4, 10.8 Hz, 1H), 4.88 (brs, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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